

potential research areas for 2-Chloro-3-pyridylamine

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Compound of Interest

Compound Name: 2-Chloro-3-pyridylamine

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An In-depth Technical Guide to Potential Research Areas for **2-Chloro-3-pyridylamine**

Introduction

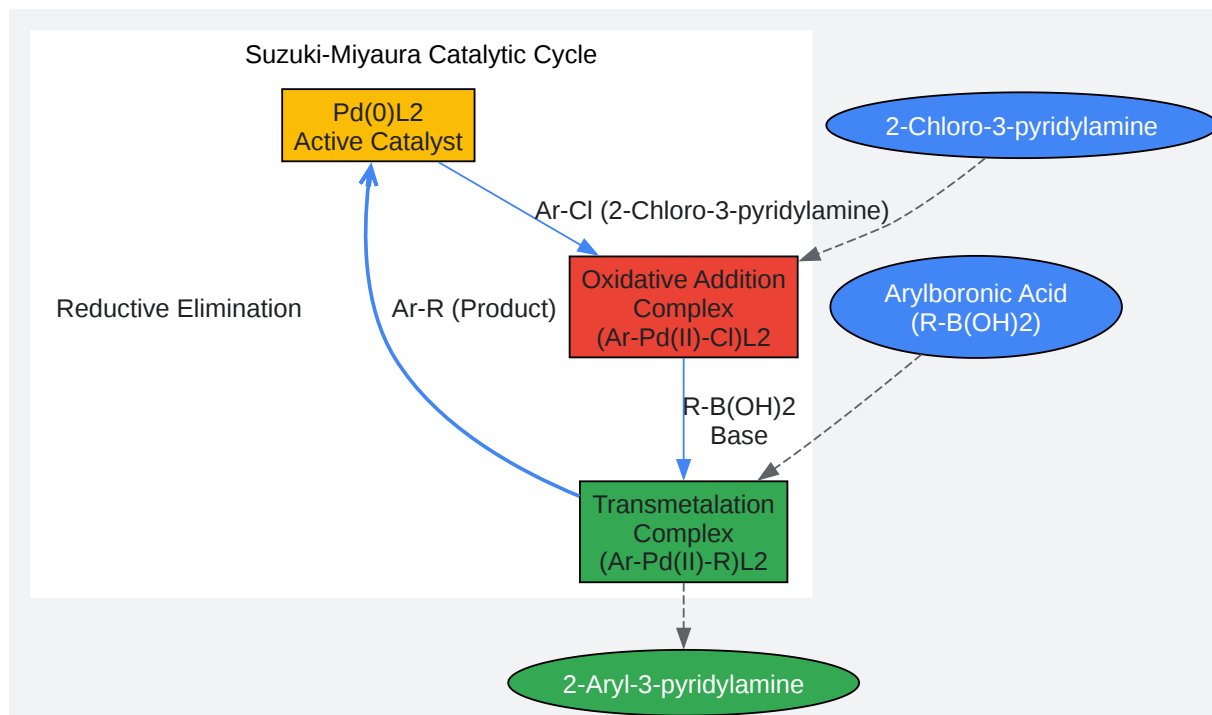
2-Chloro-3-pyridylamine, also known as 3-amino-2-chloropyridine, is a highly versatile heterocyclic building block in medicinal chemistry and materials science.^{[1][2]} Its structure, featuring a pyridine core with a reactive chlorine atom at the 2-position and a nucleophilic amino group at the 3-position, offers multiple avenues for chemical modification.^[3] The chlorine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, while the amino group can be functionalized or can influence the electronic properties and binding interactions of its derivatives.^{[3][4]} These characteristics make **2-Chloro-3-pyridylamine** an important intermediate for the synthesis of a wide range of biologically active molecules, including kinase inhibitors, anti-ulcer drugs, and agents targeting infectious diseases.^{[2][5]} This guide explores key research areas, providing detailed synthetic protocols and conceptual frameworks for leveraging this scaffold in drug discovery.

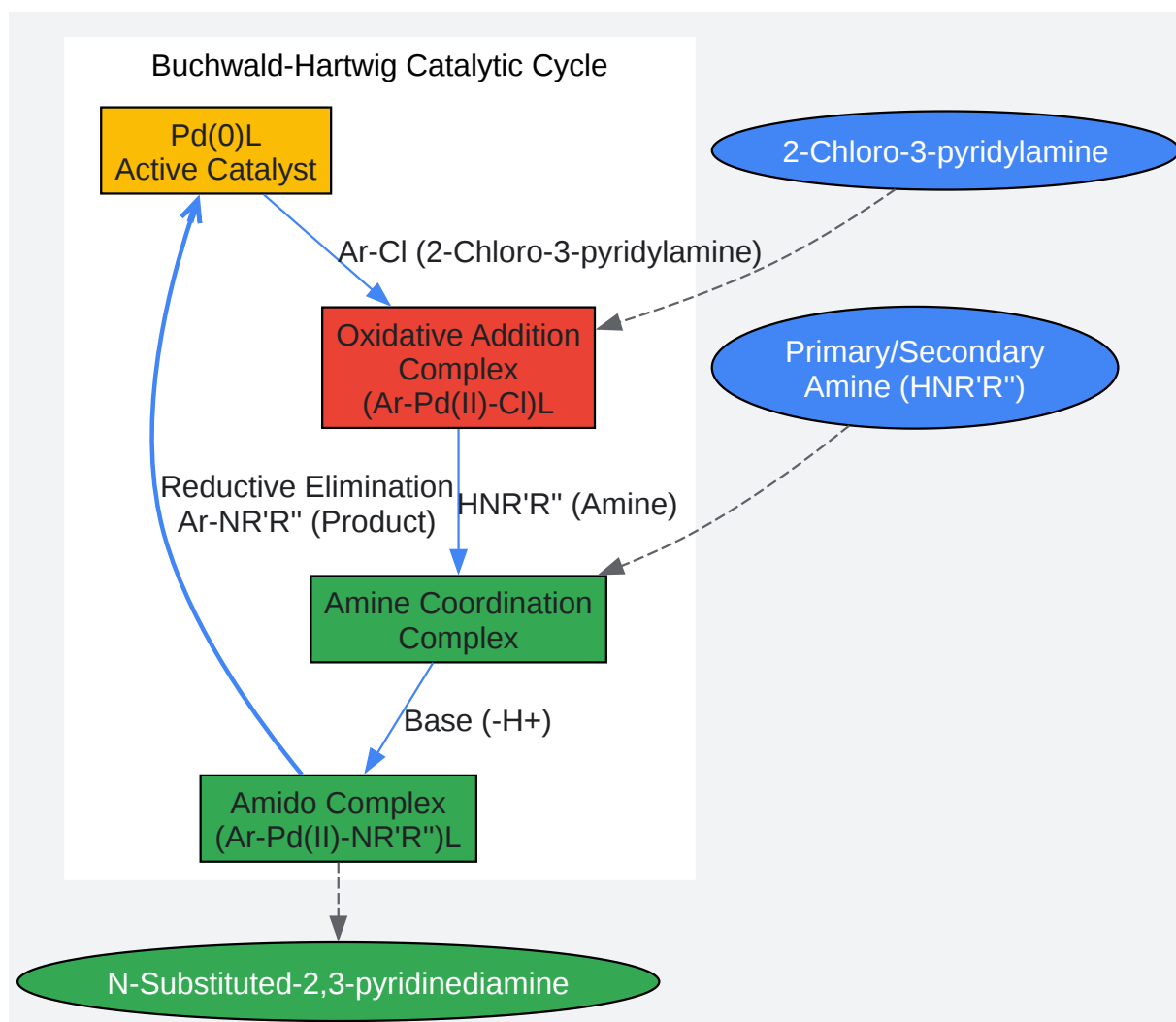
Core Synthetic Methodologies: Cross-Coupling Reactions

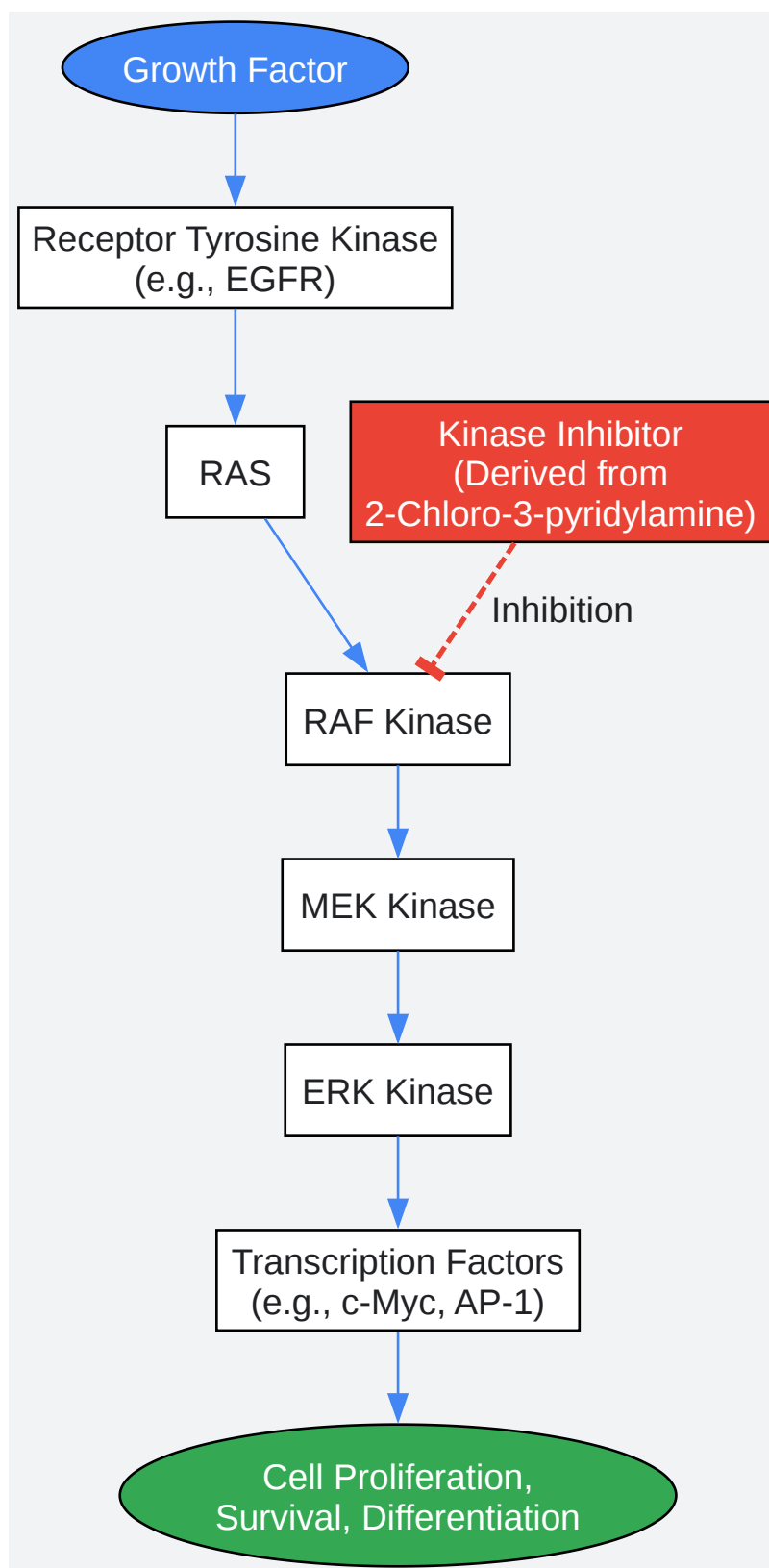
The functionalization of the 2-chloro position is central to diversifying the **2-Chloro-3-pyridylamine** scaffold. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are the most powerful and widely used methods for this purpose.^{[6][7]}

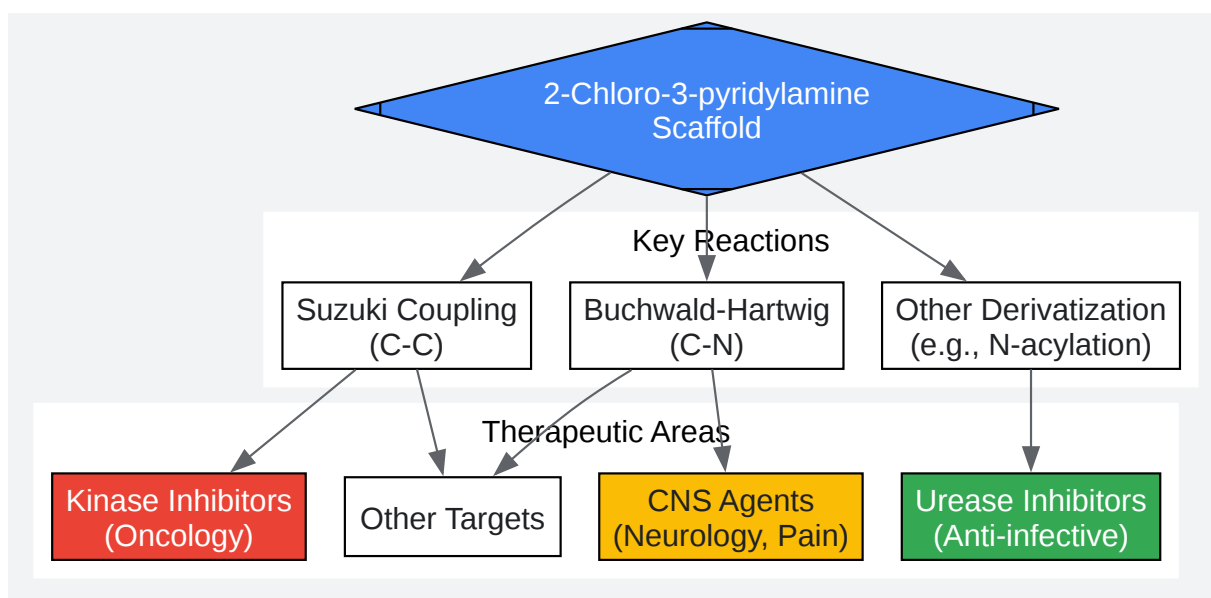
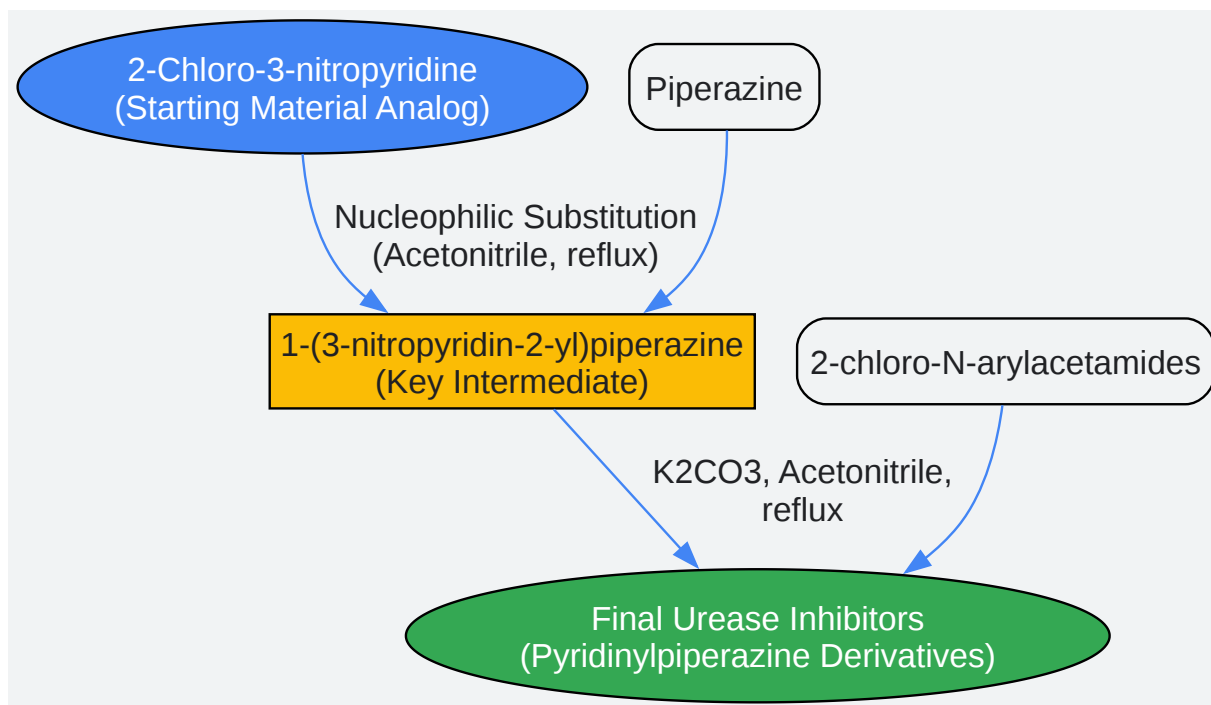
Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organoboron compound (like a boronic acid) with an organic halide.^{[6][8]} For **2-Chloro-3-pyridylamine**, this reaction enables the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 2-position. However, the substrate can be challenging due to the potential for the pyridine and amino nitrogens to coordinate with and inhibit the palladium catalyst.^[4] Overcoming this requires carefully selected catalysts, ligands, and conditions.^[4]









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